molecular formula C7H3Cl2NO2 B1605475 5,6-Dichlorobenzoxazol-2(3H)-one CAS No. 5285-41-6

5,6-Dichlorobenzoxazol-2(3H)-one

Cat. No.: B1605475
CAS No.: 5285-41-6
M. Wt: 204.01 g/mol
InChI Key: WLWRBOFZMOBYJR-UHFFFAOYSA-N
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Description

5,6-Dichlorobenzoxazol-2(3H)-one: is a chemical compound characterized by the presence of two chlorine atoms attached to a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichlorobenzoxazol-2(3H)-one typically involves the chlorination of benzoxazole derivatives. One common method includes the reaction of benzoxazole with chlorine gas under controlled conditions to introduce chlorine atoms at the 5 and 6 positions of the benzoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to ensure the safety and efficiency of the reaction. The reaction conditions, such as temperature, pressure, and the concentration of chlorine gas, are carefully monitored to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dichlorobenzoxazol-2(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced benzoxazole derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzoxazole derivatives.

    Oxidation Reactions: Oxidized products such as benzoxazole-2,3-diones.

    Reduction Reactions: Reduced products like benzoxazole-2-ols.

Scientific Research Applications

Chemistry: 5,6-Dichlorobenzoxazol-2(3H)-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions and methodologies.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.

Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. Researchers investigate its ability to interact with biological targets and its efficacy in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments. Its unique chemical properties make it valuable in the formulation of products with specific characteristics.

Mechanism of Action

The mechanism of action of 5,6-Dichlorobenzoxazol-2(3H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are conducted to understand its mode of action.

Comparison with Similar Compounds

    5,6-Dichlorobenzimidazole: Similar in structure but with an imidazole ring instead of a benzoxazole ring.

    5,6-Dichlorobenzothiazole: Contains a thiazole ring, differing in sulfur atom presence.

    5,6-Dichlorobenzoxazole: Lacks the 2(3H)-one functional group.

Uniqueness: 5,6-Dichlorobenzoxazol-2(3H)-one is unique due to the presence of the 2(3H)-one functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for specific interactions with biological targets and contributes to its versatility in synthetic applications.

Properties

IUPAC Name

5,6-dichloro-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO2/c8-3-1-5-6(2-4(3)9)12-7(11)10-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWRBOFZMOBYJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200866
Record name 2-Benzoxazolinone, 5,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5285-41-6
Record name 5,6-Dichloro-2(3H)-benzoxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5285-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzoxazolinone, 5,6-dichloro-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005285416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Dichloro-2-benzoxazolinone
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Record name 2-Benzoxazolinone, 5,6-dichloro-
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Record name 5,6-dichlorobenzoxazol-2(3H)-one
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.747
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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